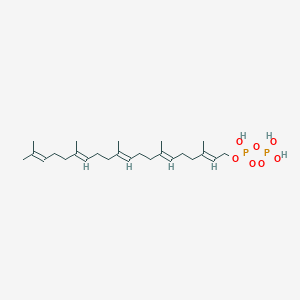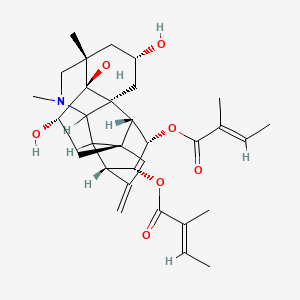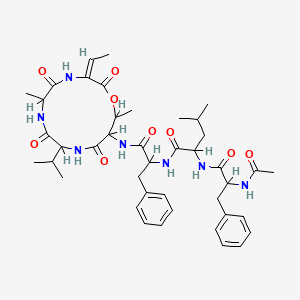
Antibiotic TL 119
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibiotic TL 119 is a natural product found in Bacillus with data available.
Wissenschaftliche Forschungsanwendungen
Isolation and Structural Analysis of Antibiotic TL 119
Isolation of a New Peptide Antibiotic TL-119 Shoji et al. (1975) isolated a new antibiotic named TL-119, effective against gram-positive bacteria, from a strain resembling Bacillus subtilis. This antibiotic is neutral, soluble in chloroform and methanol, and primarily a peptide with an empirical formula of C42H57N7O9. It comprises threonine, alanine, valine, leucine, and phenylalanine Isolation of a new peptide antibiotic TL-119. Studies on antibiotics from the genus Bacillus. IV..
Revised Structure of the Peptide Lactone Antibiotic, TL‐119 Kitajima et al. (1990) worked on chemically synthesizing TL‐119 to confirm its proposed structure. However, the synthetic compound differed from the natural TL‐119 in physicochemical properties and biological activity. The study suggested the presence of D‐aThr instead of L‐Thr in the natural TL‐119, leading to a proposal for a revised structure for the antibiotic Revised structure of the peptide lactone antibiotic, TL‐119 and/or A‐3302‐B.
Antibiotic TL 119 in Therapeutic Research
Phase I Study of XL-119, a Rebeccamycin Analog Giles et al. (2006) conducted a Phase I study on XL-119, a water-soluble analog of the antibiotic agent rebeccamycin, which showed broad-spectrum antitumor activity in preclinical studies. The study involved patients with refractory hematological malignancies and demonstrated that XL-119 was a well-tolerated myelosuppressive agent, warranting further investigation for its potential in treating hematological malignancies Phase I Study of XL-119, a Rebeccamycin Analog, in Patients with Refractory Hematological Malignancies.
Antibiotic TL 119 and Environmental Impact
Veterinary Antibiotics in the Aquatic and Terrestrial Environment Kemper (2008) highlighted the fate of antibiotics, especially those used in animal husbandry, in the environment. The study reviewed the behavior of antibiotics and their impact on environmental and other bacteria, indicating the persistence of some antibiotics in the environment, especially in soil. It underscored the importance of understanding the origin and fate of antibiotics in the environment to address the potential promotion of resistance and its impact on therapeutic use Veterinary antibiotics in the aquatic and terrestrial environment.
Eigenschaften
CAS-Nummer |
55599-68-3 |
|---|---|
Produktname |
Antibiotic TL 119 |
Molekularformel |
C42H57N7O9 |
Molekulargewicht |
803.9 g/mol |
IUPAC-Name |
2-[(2-acetamido-3-phenylpropanoyl)amino]-N-[1-[[(3E)-3-ethylidene-6,13-dimethyl-2,5,8,11-tetraoxo-9-propan-2-yl-1-oxa-4,7,10-triazacyclotridec-12-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C42H57N7O9/c1-9-30-42(57)58-26(7)35(41(56)48-34(24(4)5)40(55)43-25(6)36(51)45-30)49-39(54)33(22-29-18-14-11-15-19-29)47-37(52)31(20-23(2)3)46-38(53)32(44-27(8)50)21-28-16-12-10-13-17-28/h9-19,23-26,31-35H,20-22H2,1-8H3,(H,43,55)(H,44,50)(H,45,51)(H,46,53)(H,47,52)(H,48,56)(H,49,54)/b30-9+ |
InChI-Schlüssel |
SGGJJTTZBRPIKP-OOEWDAAOSA-N |
Isomerische SMILES |
C/C=C/1\C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)N1)C)C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C)C |
SMILES |
CC=C1C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)N1)C)C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C)C |
Kanonische SMILES |
CC=C1C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)N1)C)C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C)C |
Synonyme |
TL 119 TL-119 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-[[hydroxy-[(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-isobenzofuran-5-yl)-4-methyl-hex-4-enoxy]phosphoryl]methyl]phosphinic acid](/img/structure/B1231184.png)
![(5E)-3-(2-fluorobenzyl)-5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylene}imidazolidine-2,4-dione](/img/structure/B1231185.png)
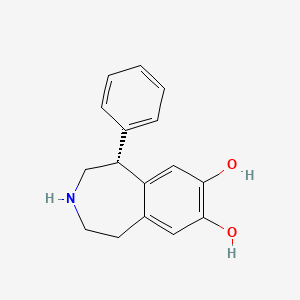
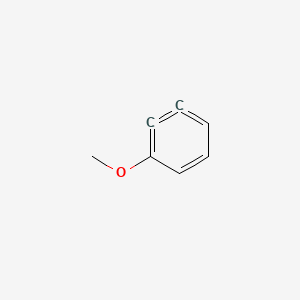
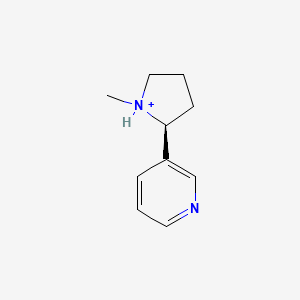
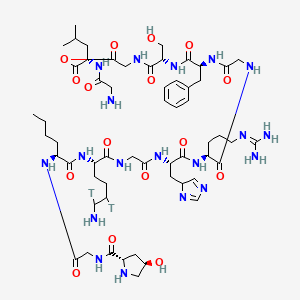

![Methyl 2-(difluoromethyl)-5-[[6-(difluoromethyl)-5-methoxycarbonyl-4-(2-methylpropyl)-2-(trifluoromethyl)pyridin-3-yl]disulfanyl]-4-(2-methylpropyl)-6-(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B1231197.png)
![[Methylthio]acetate](/img/structure/B1231198.png)
